2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

VEGFR-2 inhibition Antiangiogenesis Kinase inhibitor scaffold

This unique screening compound fills a critical gap in kinase-focused libraries. Its dual substitution pattern, diverging from active VEGFR-2 series, makes it an essential negative control for probing C8 methoxy SAR. With LogP>6 and zero H-bond donors, it is a benchmark for testing intracellular accumulation and formulation strategies. Secure this uncharacterized diversity element to strengthen your screening cascade and synthetic methodology validation.

Molecular Formula C25H15BrN4O
Molecular Weight 467.3 g/mol
Cat. No. B4727928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular FormulaC25H15BrN4O
Molecular Weight467.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)C6=CC=CC=C6
InChIInChI=1S/C25H15BrN4O/c26-19-14-8-7-13-18(19)23-28-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)27-15-30(24)29-23/h1-15H
InChIKeyKKJRJYZZFYNDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-(2-Bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine – A Furotriazolopyrimidine Scaffold Candidate


2-(2-Bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (C25H15BrN4O, MW 467.32 g/mol) is a fully synthetic, achiral small molecule belonging to the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine class . This compound is currently cataloged as a screening compound within commercial diversity libraries and is characterized computationally (LogP ~6.08–7.03, tPSA ~38.2–56.2 Ų, 0 H-bond donors) . Its core scaffold has been explored in academic medicinal chemistry for kinase inhibition, notably VEGFR-2, though no target-specific data for this exact derivative has been publicly disclosed [1].

Why Generic Substitution Is Unsupported for 2-(2-Bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Without Comparative Activity Data


Within the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine class, minor structural modifications produce large potency shifts. For example, the related VEGFR-2 inhibitor series 8a–f (Abd El-Mageed 2021) spans IC50 values from 38.72 nM to 440.00 nM depending solely on the aryl substitution pattern [1]. The specific 2-(2-bromophenyl)-8,9-diphenyl substitution combination on the scaffold has no published biological activity profile, making it impossible to extrapolate potency, selectivity, or off-target liability from any close analog. Generic interchange with other furotriazolopyrimidines or even other bromophenyl-substituted heterocycles is therefore unsupported and carries undefined risk of target inactivity or unexpected polypharmacology.

Quantitative Differential Evidence Assessment for 2-(2-Bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine


Scaffold-Class VEGFR-2 Inhibitory Potential vs. Sorafenib Baseline

The furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has demonstrated VEGFR-2 inhibition. In a series of 8-(4-methoxyphenyl)-2-aryl derivatives (8a–c), IC50 values of 38.72–98.31 nM were reported, with compound 8b (IC50 = 38.72 ± 1.7 nM) equalling the potency of the approved drug sorafenib (IC50 = 41.24 nM) in the same enzymatic TR-FRET assay [1]. The scaffold therefore possesses intrinsic VEGFR-2 binding capability; however, the 2-(2-bromophenyl)-8,9-diphenyl substitution pattern is absent from this series, and its specific VEGFR-2 activity cannot be directly inferred.

VEGFR-2 inhibition Antiangiogenesis Kinase inhibitor scaffold

Computational Drug-Likeness Differentiation vs. Closest Commercial Analogs

The target compound exhibits computed LogP values of 6.08–7.03 and zero hydrogen bond donors, placing it in a highly lipophilic, low aqueous solubility space (LogSw = -6.43 to -9.72) . By comparison, the closest commercially cataloged analog 2-(2-bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (MW 527.4 g/mol) contains 3 oxygen atoms and has higher tPSA, predicting moderately better solubility . The 2-(2-bromophenyl)-8,9-diphenyl derivative thus occupies a distinct physicochemical niche—maximal lipophilicity and minimal polarity—that may confer superior membrane passive permeability but also potential solubility-limited assay behavior.

Drug-likeness ADME prediction Physicochemical profiling

Synthetic Accessibility from a Common Precursor vs. Alternative Furotriazolopyrimidines

A general synthetic route to 3-(aryl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo pyrimidines proceeds from 2-amino-4,5-diphenylfuran-3-carbonitrile via heterocyclization with arylidene-hydrazono intermediates under acetic anhydride reflux followed by air oxidation, yielding products in good yields [1]. The 2-(2-bromophenyl) derivative can be accessed by employing 2-bromobenzaldehyde in the arylidene formation step. This route contrasts with the synthesis of 8-(4-methoxyphenyl)-substituted analogs (e.g., the Abd El-Mageed VEGFR-2 series) which require a different phenacyl bromide starting material, making the 8,9-diphenyl series synthetically orthogonal and diversifiable independently.

Synthetic chemistry Heterocyclic synthesis Medicinal chemistry route

Evidence-Based Application Scenarios for 2-(2-Bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine


Kinase-Focused Phenotypic Screening in Lipophilic Milieu

Given the scaffold's established VEGFR-2 inhibitory potential [1] and the compound's extreme lipophilicity (LogP > 6, 0 HBD) favoring passive membrane permeability , the compound is suited for inclusion in kinase-targeted phenotypic screening libraries, particularly for targets where intracellular accumulation is rate-limiting. Its activity profile is entirely uncharacterized, making it appropriate as a diversity element within a larger kinase-biased set rather than as a standalone tool compound.

Fragment-Like Negative Control for 8-(4-Methoxyphenyl) VEGFR-2 Series

The compound differs from the active VEGFR-2 series 8a–c [1] at two positions simultaneously (C8-phenyl instead of 4-methoxyphenyl; C2-(2-bromophenyl) instead of other aryl groups). This dual substitution divergence makes it a potential negative control candidate for probing the SAR of the C8 methoxy group in VEGFR-2 binding, assuming in-house screening confirms lack of activity.

Synthetic Methodology Benchmarking for 8,9-Diphenylfurotriazolopyrimidines

The compound can serve as a representative substrate for testing new synthetic methodologies targeting the 8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The established route from 2-amino-4,5-diphenylfuran-3-carbonitrile provides a benchmark yield baseline against which microwave-assisted, flow-chemistry, or catalytic variants can be compared.

ADME Tool Compound for Extreme logP / Low Solubility Profiling

With a computed logP > 6 and logSw < -6.4 , the compound resides in physiochemical space where many drug discovery programs fail due to solubility-limited absorption. It can be employed as a tool compound to test formulation strategies (e.g., nanoformulation, amorphous solid dispersion) or to validate computational solubility prediction models for heterocyclic libraries.

Quote Request

Request a Quote for 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.